5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
Description
This heterocyclic compound features a triazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 5 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The electron-withdrawing chlorine and electron-donating methoxy groups likely influence its electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWDGWBUYBDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Formation of the Triazole Ring: This step often involves the reaction of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole scaffolds. Research indicates that derivatives of these compounds exhibit significant activity against various cancer cell lines:
- In vitro Studies : A study demonstrated that certain oxadiazole derivatives showed high antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth. For instance, a specific derivative exhibited an IC50 value of 0.11 µM against A549 cells .
- Mechanism of Action : The anticancer effects are often attributed to mechanisms such as inducing apoptosis and inhibiting angiogenesis. Compounds with the triazole core have shown dual activity against both tumor growth and new blood vessel formation .
Anti-inflammatory and Antimicrobial Activities
Apart from anticancer properties, compounds similar to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine have been investigated for their anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Activity : Some derivatives have demonstrated efficacy in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Studies have reported that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Synthesis and Evaluation
- Synthesis of Oxadiazole Derivatives : Researchers synthesized a series of substituted oxadiazoles and evaluated their anticancer activities. Notably, compounds with electron-donating groups showed enhanced potency against multiple cancer types .
- Comparative Study on Anticancer Activity : A comparative analysis of different triazole-containing compounds revealed that those with specific substituents exhibited superior anticancer activity compared to standard treatments like doxorubicin. For example, one study reported that a derivative achieved over 90% inhibition in several cancer cell lines .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
The compound 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features have been associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.82 g/mol. The presence of the 1,2,4-oxadiazole and triazole rings is significant as these heterocycles are known for their diverse pharmacological profiles.
Anticancer Activity
Research has shown that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : In vitro studies have indicated that oxadiazole derivatives can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 10 to 100 µM depending on the specific derivative and cell line tested .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds featuring the oxadiazole ring have shown:
- Antibacterial Effects : Studies indicate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) often in the range of 8–32 µg/mL .
- Antifungal Activity : Similar derivatives have also been tested against fungi like Candida albicans, showing promising results in inhibiting growth .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole-containing compounds are noteworthy:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) which are pivotal in inflammatory processes. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to This compound :
- Study on Anticancer Activity : A derivative was synthesized and tested against a panel of cancer cell lines (including lung and breast cancer). The study reported an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
- Antimicrobial Evaluation : A related compound showed effective inhibition against Mycobacterium tuberculosis, with MIC values indicating strong potential for development into antitubercular agents .
Research Findings Summary
The biological activity of This compound suggests it could serve as a lead compound in drug discovery efforts targeting various diseases. The following table summarizes key findings from recent studies:
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation for oxadiazole formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole assembly. Key optimization strategies include:
- Reagent Selection: Use nitrile oxide precursors for oxadiazole cyclization (e.g., 4-chlorophenyl nitrile oxide) and propargylamines for triazole formation .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates, while lower temperatures (0–25°C) reduce side reactions during azide coupling .
- Catalyst Optimization: Cu(I) catalysts (e.g., CuI, TBTA ligand) improve triazole ring formation efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
